molecular formula C5H9BrO2Zn B6360331 2-Isopropoxy-2-oxoethylzinc bromide, 0.50 M in ether CAS No. 53429-23-5

2-Isopropoxy-2-oxoethylzinc bromide, 0.50 M in ether

Cat. No.: B6360331
CAS No.: 53429-23-5
M. Wt: 246.4 g/mol
InChI Key: YSRPRRZGZWLXHD-UHFFFAOYSA-M
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Description

2-Isopropoxy-2-oxoethylzinc bromide, 0.50 M in ether, is a specialized organozinc reagent used in various chemical reactions. This compound is typically used in organic synthesis, particularly in the formation of carbon-carbon bonds. It is a solution of 2-Isopropoxy-2-oxoethylzinc bromide in ether, which acts as a solvent and stabilizing agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-2-oxoethylzinc bromide involves the reaction of isopropyl bromoacetate with zinc in the presence of a suitable solvent like ether. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

Isopropyl bromoacetate+Zinc2-Isopropoxy-2-oxoethylzinc bromide\text{Isopropyl bromoacetate} + \text{Zinc} \rightarrow \text{2-Isopropoxy-2-oxoethylzinc bromide} Isopropyl bromoacetate+Zinc→2-Isopropoxy-2-oxoethylzinc bromide

Industrial Production Methods

Industrial production of 2-Isopropoxy-2-oxoethylzinc bromide follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-2-oxoethylzinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: It can act as a nucleophile in substitution reactions.

    Addition reactions: It can add to electrophilic double bonds, such as carbonyl groups.

    Coupling reactions: It is used in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used with 2-Isopropoxy-2-oxoethylzinc bromide include halides, aldehydes, and ketones. Typical reaction conditions involve the use of an inert atmosphere, low temperatures, and anhydrous solvents to prevent side reactions.

Major Products Formed

The major products formed from reactions involving 2-Isopropoxy-2-oxoethylzinc bromide are typically substituted organic compounds, such as alcohols, ketones, and complex carbon frameworks.

Scientific Research Applications

2-Isopropoxy-2-oxoethylzinc bromide is used in various scientific research applications, including:

    Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: It is used in the preparation of advanced materials with specific properties.

    Biological Research: It is used in the synthesis of biologically active compounds for drug discovery and development.

    Industrial Applications: It is used in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Isopropoxy-2-oxoethylzinc bromide involves its role as a nucleophile in chemical reactions. It reacts with electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

2-Isopropoxy-2-oxoethylzinc bromide can be compared with other organozinc reagents, such as:

    Diethylzinc: Used in similar nucleophilic addition reactions but with different reactivity and selectivity.

    Phenylzinc bromide: Used in cross-coupling reactions with different substrate scope.

    Ethylzinc iodide: Used in various organic transformations with distinct reaction conditions.

The uniqueness of 2-Isopropoxy-2-oxoethylzinc bromide lies in its specific reactivity and stability in ether, making it suitable for a wide range of synthetic applications.

Properties

IUPAC Name

bromozinc(1+);propan-2-yl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9O2.BrH.Zn/c1-4(2)7-5(3)6;;/h4H,3H2,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRPRRZGZWLXHD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)[CH2-].[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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